molecular formula C6H12O3 B2671733 4-Ethoxybutanoic acid CAS No. 10374-37-5

4-Ethoxybutanoic acid

Cat. No.: B2671733
CAS No.: 10374-37-5
M. Wt: 132.159
InChI Key: VZJCLNWCJGKJOI-UHFFFAOYSA-N
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Description

4-Ethoxybutanoic acid is a carboxylic acid with the chemical formula C6H12O3 . It is known for its diverse range of properties that make it an attractive subject for scientific research.


Physical and Chemical Properties Analysis

This compound has a boiling point of 157.5-159.0 °C (under a pressure of 742 Torr) and a density of 0.9731 g/cm3 . Its pKa value is predicted to be 4.65±0.10 .

Scientific Research Applications

Synthesis and Flavor Applications

4-Ethoxybutanoic acid has been utilized in the rapid synthesis of flavor compounds. A notable example is the synthesis of 4-ethyloctanoic acid, achieved through microwave irradiation. This process involves a series of reactions starting from diethyl malonate, progressing through various intermediates, and finally yielding 4-ethyloctanoic acid. The synthesis demonstrates a significant reduction in reaction time and an improvement in overall yield under microwave conditions compared to traditional methods, highlighting its efficiency in flavor compound production (Liu, Yin, Chen, & Sun, 2010).

Enzyme Substrate Research

Research has also explored the role of substituted 4-aminobutanoic acids, including derivatives of this compound, as substrates for enzymes. One study investigated these compounds as potential inactivators of gamma-aminobutyric acid aminotransferase, an enzyme crucial for the degradation of the inhibitory neurotransmitter, gamma-aminobutyric acid. The study found that while some substituted 4-aminobutanoic acids did not inactivate the enzyme, they acted as substrates, contributing to our understanding of enzyme-substrate interactions (Silverman & Levy, 1981).

Conversion and Derivation Studies

Another line of research has focused on the conversion of this compound into various derivatives. For instance, a study demonstrated the simple conversion of (R)-3-hydroxybutanoic acid to its (S)-enantiomer and its lactone. This conversion is essential for producing enantiomerically pure compounds from biopolymers like PHB, which is a precursor to 3-hydroxybutanoic acid. Such transformations are significant in the synthesis of biodegradable plastics and pharmaceuticals (Griesbeck & Seebach, 1987).

Chemical Analysis and Separation Techniques

This compound has been applied in chemical analysis and separation techniques. A study employed ethoxynonafluorobutane, a related compound, in high-performance liquid chromatography (HPLC) for separating various substances, including steroids, benzodiazepines, and antidepressants. The study highlights the potential of fluorinated solvents like ethoxynonafluorobutane in environmentally friendly and efficient analytical applications (KaganMichael, 2001).

Biological and Pharmacological Synthesis

In the realm of biological and pharmacological synthesis, this compound and its derivatives play a crucial role. For example, research on the synthesis of zwitterionic compounds has demonstrated the successful creation of novel structures involving this compound derivatives. These studies contribute to the development of new drugs and therapeutic agents, showcasing the versatility of this compound in pharmaceutical synthesis (Zaleska et al., 2002).

Safety and Hazards

4-Ethoxybutanoic acid is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-ethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCLNWCJGKJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347292
Record name 4-Ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-37-5
Record name 4-Ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxybutanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cold stirred solution of ethyl 4-ethoxybutanoate (30) (˜1 g) in 10 mL of tetrahydrofuran (THF) was added aqueous NaOH solution (0.62 g in 7 ml of H2O) and stirred at room temperature for 12 h, while monitoring the reaction by TLC. Most of the solvent was evaporated under reduced pressure and the residue was diluted with water (10 mL). The aqueous layer was acidified with 1N HCl solution (PH˜2) and then extracted with ethyl acetate (15 mL×3). The combined organic extracts was dried over anhydrous Na2SO4 and concentrated under vacuum to yield 0.6 g (73.14) of 4-ethoxybutanoic acid as light yellow oil. 1HNMR (400 MHz, CDCl3): δ 1.20 (t, J=9.2 Hz, 3H); 1.87-1.95 (m, 2H); 2.47 (t, J=10 Hz; 2H); 3.48 (q, J=9.2 Hz, 4H).
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